4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile
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Overview
Description
4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile is a chemical compound with the molecular formula C20H18N2O2 It is known for its unique structure, which includes a dimethylamino group, a phenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzonitrile and 5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1Z,3E)-1-benzylidene-4-(dimethylamino)-2-oxo-3-butenyl]oxybenzonitrile
- 4-[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxybenzaldehyde
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-22(2)13-12-19(23)20(14-16-6-4-3-5-7-16)24-18-10-8-17(15-21)9-11-18/h3-14H,1-2H3/b13-12+,20-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDGVQYIXVSIO-JBOXLTRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(=CC1=CC=CC=C1)OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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